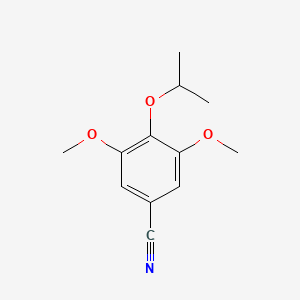

4-Isopropoxy-3,5-dimethoxybenzonitrile

Description

4-Isopropoxy-3,5-dimethoxybenzonitrile (CAS: 33842-32-9) is a benzonitrile derivative characterized by a trifunctional aromatic ring substituted with methoxy groups at positions 3 and 5 and an isopropoxy group at position 2. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. The nitrile group (-C≡N) at the para position contributes to its electron-deficient aromatic system, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

3,5-dimethoxy-4-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)16-12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNSCHRAFUYELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1OC)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259177 | |

| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219828-05-3 | |

| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219828-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxy-4-(1-methylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-3,5-dimethoxybenzonitrile typically involves the reaction of 3,5-dimethoxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the isopropoxy group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-3,5-dimethoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium hydride or strong acids/bases depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of 3,5-dimethoxybenzoic acid.

Reduction: Formation of 4-isopropoxy-3,5-dimethoxybenzylamine.

Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

4-Isopropoxy-3,5-dimethoxybenzonitrile is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of nitrile-containing compounds with biological systems.

Medicine: Potential use in the development of pharmaceutical compounds due to its structural features.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3,5-dimethoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, influencing their activity. The methoxy and isopropoxy groups can modulate the compound’s lipophilicity and overall reactivity .

Comparison with Similar Compounds

Substituent Variations: Hydroxy vs. Isopropoxy

4-Hydroxy-3,5-dimethoxybenzonitrile (CAS: 72684-95-8) replaces the isopropoxy group with a hydroxyl (-OH) substituent. Key differences include:

Functional Group Variations: Nitrile vs. Ethanamine

Isoproscaline (4-isopropoxy-3,5-dimethoxyphenethylamine) shares the same aromatic substitution pattern but replaces the nitrile with an ethanamine (-CH₂CH₂NH₂) group.

- Pharmacological Activity : Isoproscaline acts as a psychedelic serotonin receptor agonist due to its phenethylamine backbone, while the nitrile group in 4-isopropoxy-3,5-dimethoxybenzonitrile lacks such activity .

- Molecular Weight: Isoproscaline (C₁₃H₂₁NO₃, 255.31 g/mol) is larger, affecting blood-brain barrier penetration compared to the lighter benzonitrile derivative (207.23 g/mol) .

Halogenated Analogs

4-Iodo-3,5-dimethylbenzonitrile (CAS: 3058-39-7) replaces alkoxy groups with methyl and iodine substituents.

Discontinued Compounds with Related Scaffolds

- n-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 1219828-05-3): Features a trimethoxybenzamide core, emphasizing the role of amide vs. nitrile groups in hydrogen-bonding capacity and target selectivity .

- 3-(2-Ethoxyphenyl)-3-hydroxypropanenitrile (CAS: 15958-86-8): Demonstrates how aliphatic chain modifications influence conformational flexibility and metabolic pathways compared to rigid benzonitrile derivatives .

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Biological Activity: While Isoproscaline exhibits psychoactive properties, the nitrile analog’s lack of basic nitrogen limits CNS activity, redirecting its utility toward non-pharmacological applications (e.g., agrochemical intermediates) .

- Structure-Activity Relationships (SAR) : Alkoxy groups (methoxy, isopropoxy) enhance lipophilicity and metabolic stability, whereas hydroxyl or amine groups improve target engagement in biological systems .

Biological Activity

4-Isopropoxy-3,5-dimethoxybenzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules known for their diverse applications in pharmaceuticals, particularly in the development of drugs targeting various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Chemical Structure :

This compound features an isopropoxy group and two methoxy groups attached to a benzonitrile core, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Anticancer Properties

The compound has also been investigated for its anticancer potential . In a series of studies, it was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Breast Cancer Cell Lines (MCF-7) :

- Concentration Tested : 10-100 µM

- Outcome : Significant reduction in cell viability observed at concentrations above 50 µM after 48 hours.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

-

Lung Cancer Cell Lines (A549) :

- Concentration Tested : 5-50 µM

- Outcome : Dose-dependent inhibition of cell growth with an IC50 value around 25 µM.

- Mechanism : Inhibition of cell cycle progression at the G1 phase.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory properties . It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models.

| Inflammatory Marker | Control Level | Treatment Level (50 µM) |

|---|---|---|

| TNF-α | 100 pg/mL | 30 pg/mL |

| IL-6 | 80 pg/mL | 20 pg/mL |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Cell Membrane Interaction : Disruption of microbial membranes leading to cell death.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributing to reduced inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.